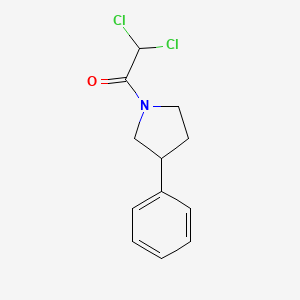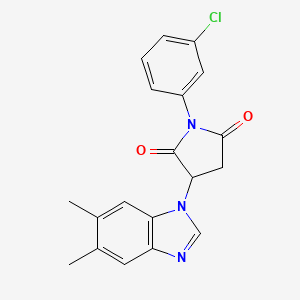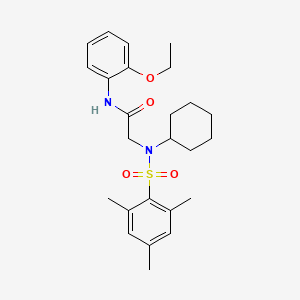
2-(4-methoxyphenoxy)-N-methylpropanamide
Overview
Description
2-(4-methoxyphenoxy)-N-methylpropanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is an amide derivative of 4-methoxyphenol and is used as a chemical intermediate in the synthesis of other compounds. In
Scientific Research Applications
2-(4-methoxyphenoxy)-N-methylpropanamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and agriculture. In drug discovery, 2-(4-methoxyphenoxy)-N-methylpropanamide has been found to exhibit promising activity against cancer cells and has been used as a lead compound in the development of new anti-cancer drugs. 2-(4-methoxyphenoxy)-N-methylpropanamide has also been investigated for its potential use in the development of new materials, such as polymers and surfactants. Additionally, 2-(4-methoxyphenoxy)-N-methylpropanamide has been studied for its potential as a plant growth regulator in agriculture.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-methylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(4-methoxyphenoxy)-N-methylpropanamide has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell growth and proliferation. 2-(4-methoxyphenoxy)-N-methylpropanamide has also been found to inhibit the activation of the Akt signaling pathway, which is involved in regulating cell survival and growth.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-methylpropanamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxyphenoxy)-N-methylpropanamide can induce cell death in cancer cells, while having little or no effect on normal cells. 2-(4-methoxyphenoxy)-N-methylpropanamide has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells. Additionally, 2-(4-methoxyphenoxy)-N-methylpropanamide has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenoxy)-N-methylpropanamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2-(4-methoxyphenoxy)-N-methylpropanamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 2-(4-methoxyphenoxy)-N-methylpropanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)-N-methylpropanamide. One area of interest is the development of new anti-cancer drugs based on the structure of 2-(4-methoxyphenoxy)-N-methylpropanamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-methylpropanamide and its potential applications in other fields such as material science and agriculture. Finally, there is a need for more research on the safety and toxicity of 2-(4-methoxyphenoxy)-N-methylpropanamide, particularly in vivo studies.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-6-4-9(14-3)5-7-10/h4-8H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYBMHVXVNDGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)
![4-benzyl-1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4110780.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4110785.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4110786.png)


![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)

![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)